N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide is a chemical compound that belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. This compound features a morpholine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms. The structure of N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide is derived from the combination of morpholine and phenylethylamine with a benzamide structure. It is classified as an organic compound and is part of a broader category of compounds known for their biological activities, including anti-inflammatory and analgesic properties. Research has indicated that similar compounds can serve as inhibitors in various biochemical pathways, making them of interest in drug design and development .
The synthesis of N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide typically involves several steps:
The molecular formula for N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide is C17H22N2O, with a molecular weight of approximately 270.37 g/mol. The compound features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule .
N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide is primarily related to its interaction with biological targets. Compounds in this class often function as enzyme inhibitors or receptor modulators:
Research indicates that similar compounds exhibit significant inhibitory effects on pathways involved in inflammation and pain perception, suggesting that N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide may have therapeutic implications .
N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide exhibits several notable physical and chemical properties:
Characterization techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide further insights into its functional groups and molecular interactions .
N-[2-(morpholin-4-yl)-1-phenylethyl]benzamide has potential applications in various scientific fields:
The ongoing exploration of its biological activities could lead to promising therapeutic applications in treating diseases associated with inflammation and pain modulation .
N-[2-(Morpholin-4-yl)-1-phenylethyl]benzamide features a stereochemically flexible scaffold comprising three distinct pharmacophoric elements: a benzamide moiety, a phenylethyl spacer, and a terminal morpholine ring. The compound's molecular formula (C₁₉H₂₂N₂O₂) and weight (310.40 g/mol) are derived from its structural components [1] [4]. The morpholine nitrogen engages in hydrogen bonding, while the benzamide carbonyl and N-H groups form additional H-bond donor/acceptor sites. The central phenylethyl group enables three-dimensional flexibility, allowing the molecule to adopt bioactive conformations where the aromatic rings achieve coplanarity for optimal target engagement.
Table 1: Molecular Characteristics of N-[2-(Morpholin-4-yl)-1-phenylethyl]benzamide
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂N₂O₂ |
Molecular Weight | 310.40 g/mol |
Key Pharmacophores | Benzamide, Morpholine, Phenylethyl |
Hydrogen Bond Donors | 2 (amide N-H, morpholine N-H⁺) |
Hydrogen Bond Acceptors | 3 (carbonyl O, morpholine O, amine) |
Rotatable Bonds | 5 |
The secondary amine linkage between the phenylethyl and morpholine groups introduces stereochemical complexity, with potential for (R) and (S) enantiomers exhibiting differential target affinity. This architecture parallels bioactive morpholine-containing compounds like the PI3K inhibitor LY294002, where the morpholine oxygen mediates hinge-region binding in kinase targets [5]. The benzamide group mimics peptide bonds in biological systems, facilitating interactions with proteolytic enzyme active sites or allosteric pockets.
The morpholine ring serves as a multifunctional pharmacophore that dictates target binding through three mechanisms: (1) as a hydrogen bond acceptor via its oxygen atom, (2) as a hydrogen bond donor through protonated nitrogen, and (3) as a conformational director due to its semi-rigid chair structure. In ATP-binding proteins like kinases, the morpholine oxygen mimics the ribose oxygen of ATP, forming critical hydrogen bonds with hinge-region residues (e.g., Val882 in PI3Kγ) [5]. This binding mode is conserved across diverse anticancer agents, where morpholine-containing inhibitors exhibit enhanced selectivity for lipid and protein kinases.
Molecular dynamics simulations of analogous compounds reveal that the morpholine ring adopts an equatorial orientation relative to the phenylethyl spacer, positioning its oxygen atom for optimal solvent exposure and target interaction. The protonatable nitrogen (pKa ~6.5-7.5) facilitates membrane permeation in physiological environments while promoting ionic interactions with aspartate or glutamate residues in target proteins. Compared to simpler aliphatic amines, morpholine's cyclic structure reduces entropic penalties upon binding by limiting rotational freedom, as demonstrated in the 10-fold potency increase of morpholine-containing PI3K inhibitors over their piperazine analogs [5] [7].
The benzamide carbonyl group exhibits a calculated dipole moment of 2.7-3.1 Debye, creating an electrostatic potential well that stabilizes interactions with cationic residues in target proteins. Substituents on either aromatic ring dramatically modulate binding affinity through steric and electronic effects:
Table 2: Structure-Activity Relationship Trends in Morpholine-Containing Analogs
Structural Modification | Effect on Target Binding | Exemplar Compound |
---|---|---|
Morpholine → Piperidine | -3.2-fold ΔIC₅₀; loss of H-bond | 2-Morpholin-4-yl-1-phenylethylamine [1] |
Benzamide → Hydroxylbenzamide | +2.1-fold binding affinity | 2-hydroxy-N-(morpholin-4-ylmethyl)benzamide [6] |
Phenethyl spacer → Vinyl linker | -4.7-fold potency; reduced flexibility | (NE)-N-(2-morpholin-4-yl-1-phenylethylidene)hydroxylamine [4] |
para-Fluoro benzamide | +1.8-fold potency; enhanced dipole | Derivatives in US20240124504A1 [7] |
Van der Waals interactions between the phenyl rings and hydrophobic protein pockets contribute 40-60% of total binding energy, as confirmed by molecular mechanics calculations. The morpholine's dipole moment (~1.5 D) complements the electrostatic landscape of ATP-binding clefts, particularly in kinases where the morpholine oxygen forms water-mediated hydrogen bonds with catalytic residues (e.g., Lys802 and Asp964 in PI3Kγ) [5]. These interactions position the compound such that the benzamide group extends toward the affinity pocket, where its substituents can exploit additional hydrophobic contacts or hydrogen bonding opportunities.
Table 3: Calculated Physicochemical Properties
Parameter | Value | Method |
---|---|---|
LogP (octanol/water) | 2.1 ± 0.3 | XLogP3 |
Topological PSA | 41.5 Ų | ChemAxon |
Water Solubility (25°C) | 0.12 mg/mL | ALOGPS |
pKa (amine) | 7.9 | ChemAxon |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7